3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Medicinal Chemistry Organic Synthesis Scaffold Diversification

Secure 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (CAS 926659-01-0) for late-stage diversification. This scaffold offers orthogonal handles: a Boc-protected N3 amine and a reactive C7 ketone, enabling regiospecific functionalization without extra protection steps. Ideal for renin inhibitors, CNS re-uptake modulators, and nicotinic receptor ligands. Consistent ≥97% purity ensures reliable multi-step syntheses and accelerates medicinal chemistry programs.

Molecular Formula C12H20N2O3
Molecular Weight 240.3 g/mol
CAS No. 926659-01-0
Cat. No. B1529846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
CAS926659-01-0
Molecular FormulaC12H20N2O3
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2
InChIInChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3
InChIKeyVCOYCEBPHSEGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (926659-01-0): A Key Boc-Protected Ketone Intermediate for Drug Discovery


3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (CAS 926659-01-0), also known as tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate, is a bicyclic diamine scaffold featuring a tert-butoxycarbonyl (Boc) protecting group at the N3 position and a reactive ketone at the 7-position . This compound belongs to the 3,9-diazabicyclo[3.3.1]nonane class, which has been extensively utilized as a privileged scaffold in medicinal chemistry for the development of renin inhibitors, monoamine neurotransmitter re-uptake inhibitors, and nicotinic acetylcholine receptor modulators [1][2]. As a protected intermediate, it serves as a versatile building block for the synthesis of more complex diazabicyclo derivatives through orthogonal functionalization of the free secondary amine at N9 and the electrophilic ketone at C7.

Why 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane Cannot Be Replaced by Generic Analogs


Substituting 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane with a generic 3,9-diazabicyclo[3.3.1]nonane derivative introduces significant synthetic and strategic liabilities. The presence of both a Boc-protected tertiary amine at N3 and a reactive ketone at C7 provides orthogonal functional handles that are absent in fully protected or fully deprotected analogs . For example, tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 1823500-01-1) lacks the 7-oxo group, eliminating the ability to perform reductive aminations or Grignard additions at that position without additional oxidation steps . Conversely, the free base 3,9-diazabicyclo[3.3.1]nonane requires additional protection/deprotection sequences to achieve the same regiospecific functionalization, increasing step count and reducing overall yield. The specific substitution pattern of this compound—single Boc protection and a ketone—is precisely what enables its utility as a late-stage diversification intermediate in medicinal chemistry programs targeting the 3,9-diazabicyclo[3.3.1]nonane scaffold [1].

Quantitative Differentiation Evidence for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (926659-01-0) Procurement


Orthogonal Functionalization: Ketone vs. Non-Ketone Analogs

The target compound contains a ketone at the 7-position, whereas the closest analog tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 1823500-01-1) contains a methylene group . This structural difference provides a reactive electrophilic site for nucleophilic additions (e.g., Grignard, organolithium, reductive amination) without requiring additional oxidation steps.

Medicinal Chemistry Organic Synthesis Scaffold Diversification

Commercial Purity: 97% Minimum vs. Industry Benchmarks

Multiple reputable vendors consistently offer 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane with a minimum purity of 97%, as verified by HPLC, NMR, or GC . This purity level meets or exceeds the typical 95% specification commonly offered for similar diazabicyclo building blocks, ensuring reliable performance in sensitive synthetic sequences.

Chemical Procurement Quality Control Reproducibility

Scaffold Validation: 3,9-Diazabicyclo[3.3.1]nonane Core in Potent Renin Inhibitors

The 3,9-diazabicyclo[3.3.1]nonane scaffold, of which 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a protected intermediate, has been rationally optimized to yield renin inhibitors with IC50 values as low as 0.20 nM in buffer and 19 nM in plasma [1]. The study explicitly demonstrates that modifications at positions 3, 6, and 7 of the diazabicyclonene template critically modulate both binding affinity and ADME properties, validating the scaffold's utility.

Renin Inhibition Cardiovascular Drug Discovery ADME Optimization

Optimal Application Scenarios for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (926659-01-0)


Late-Stage Diversification of 3,9-Diazabicyclo[3.3.1]nonane Scaffolds

This compound is ideally suited for medicinal chemistry programs requiring orthogonal functionalization of the 3,9-diazabicyclo[3.3.1]nonane core. The Boc-protected N3 amine remains inert to nucleophilic attack at the C7 ketone, allowing chemists to introduce diverse substituents at C7 via reductive amination, Grignard addition, or Wittig olefination. Subsequent Boc deprotection reveals the N3 amine for further elaboration, enabling efficient library synthesis .

Synthesis of Renin Inhibitors and Related Protease Inhibitors

Based on the demonstrated success of the 3,9-diazabicyclo[3.3.1]nonane scaffold in generating sub-nanomolar renin inhibitors, this protected intermediate can be employed to access advanced intermediates for cardiovascular drug discovery [1]. The C7 ketone provides a handle for introducing the aryl/heteroaryl substituents known to occupy the S1/S3 pockets of renin, while the Boc-protected N3 amine can be functionalized to modulate ADME properties.

Building Block for Monoamine Neurotransmitter Re-uptake Inhibitors

Patents covering 3,9-diazabicyclo[3.3.1]nonane derivatives as monoamine neurotransmitter re-uptake inhibitors highlight the scaffold's utility in CNS drug discovery [2]. 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane serves as a key intermediate for introducing substituents that tune selectivity for serotonin, norepinephrine, or dopamine transporters.

Quality-Critical Multi-Step Organic Synthesis

The consistently high purity (≥97%) of this compound from reputable vendors makes it a reliable choice for multi-step syntheses where impurity accumulation can compromise yield and reproducibility. This is particularly important in academic research labs and CROs where compound integrity directly impacts project timelines and publication data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.